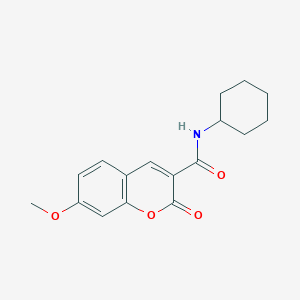
N-(2-bromo-4-methylphenyl)-2-(4-morpholinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-4-methylphenyl)-2-(4-morpholinyl)acetamide is a compound that belongs to the class of amides. It is also known as BMA-10 and has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry and neuroscience.
Mecanismo De Acción
The mechanism of action of N-(2-bromo-4-methylphenyl)-2-(4-morpholinyl)acetamide is not fully understood. However, it is believed to act as a sigma-1 receptor agonist, which results in the modulation of various signaling pathways involved in neurotransmission, cell survival, and neuroprotection. This modulation leads to the observed anticonvulsant, analgesic, and anxiolytic effects.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-2-(4-morpholinyl)acetamide has been shown to have various biochemical and physiological effects. In animal models, it has been shown to exhibit anticonvulsant, analgesic, and anxiolytic effects. It has also been shown to have potential as a treatment for neuropathic pain, epilepsy, and anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-bromo-4-methylphenyl)-2-(4-morpholinyl)acetamide is its selective affinity for the sigma-1 receptor, which makes it a potentially useful tool for studying the physiological processes involved in neurotransmission, cell survival, and neuroprotection. However, one of the limitations of this compound is its relatively low potency, which may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(2-bromo-4-methylphenyl)-2-(4-morpholinyl)acetamide. One area of interest is the development of more potent analogs of this compound, which may have greater potential as therapeutic agents. Another area of interest is the investigation of the sigma-1 receptor signaling pathways modulated by this compound, which may lead to a better understanding of the physiological processes involved in neurotransmission, cell survival, and neuroprotection. Finally, the potential applications of this compound in other fields, such as materials science and catalysis, should also be explored.
Métodos De Síntesis
The synthesis of N-(2-bromo-4-methylphenyl)-2-(4-morpholinyl)acetamide involves the reaction of 2-bromo-4-methylphenylamine with 4-morpholinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
N-(2-bromo-4-methylphenyl)-2-(4-morpholinyl)acetamide has been the subject of scientific research due to its potential applications in various fields. One of the most promising applications is in medicinal chemistry, where it has been shown to have potential as an anticonvulsant, analgesic, and anxiolytic agent. It has also been investigated for its potential as a treatment for neuropathic pain, epilepsy, and anxiety disorders.
In addition to its medicinal applications, N-(2-bromo-4-methylphenyl)-2-(4-morpholinyl)acetamide has also been studied in the field of neuroscience. It has been shown to have a selective affinity for the sigma-1 receptor, which is involved in various physiological processes, including neurotransmission, cell survival, and neuroprotection.
Propiedades
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-10-2-3-12(11(14)8-10)15-13(17)9-16-4-6-18-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSVRKZIDVXHAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCOCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201226 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5738366.png)


![N'-({[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5738386.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5738392.png)

![1-(3-methylphenyl)-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5738405.png)
![2-(benzylthio)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5738408.png)


![4-[(4-ethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5738430.png)
![N'-[(5-bromo-2-thienyl)methylene]-4-ethyl-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5738434.png)

